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molecular formula C14H18N2O2 B8765442 N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide

N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide

Cat. No. B8765442
M. Wt: 246.30 g/mol
InChI Key: CWHTXVLCGAQQRA-UHFFFAOYSA-N
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Patent
US06958342B2

Procedure details

To a suspension of compound 8 (22.07 g, 95 mmol) in anhydrous dimethylformamide (114 mL) under nitrogen in an ice bath was added sodium hydride (4.75 g, 119 mmol, 60% in mineral oil) and, within 15 minutes, the gas evolution had ceased. To the above reaction mixture was added a solution of methyl iodide (14.2 g, 99.8 mmol). The reaction mixture was stirred overnight and allowed to warm to room temperature. The reaction was triturated with hexane (3×150 mL) which was discarded. The reaction mixture was poured into ice water, extracted with dichloromethane (3×200 mL) which was dried with anhydrous sodium sulfate. The dry dichloromethane was concentrated to yield a solid which was triturated with a solution of ethyl acetate and hexane (1:1, 200 mL). Compound 9 was obtained as an orange solid (16.9 g, 68.6 mmol, 72%). GC/MS, m/z=246 at tR=14.63 min (100%). LC/MS, [M+H]′=247.
Quantity
22.07 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
solvent
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step Two
Quantity
14.2 g
Type
reactant
Reaction Step Three
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:17])[CH:3]=[CH:4][C:5]([C:7]1[CH:8]=[C:9]([NH:13][C:14](=[O:16])[CH3:15])[CH:10]=[CH:11][CH:12]=1)=[O:6].[H-].[Na+].[CH3:20]I>CN(C)C=O>[CH3:17][N:2]([CH3:1])[CH:3]=[CH:4][C:5]([C:7]1[CH:8]=[C:9]([N:13]([CH3:20])[C:14](=[O:16])[CH3:15])[CH:10]=[CH:11][CH:12]=1)=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
22.07 g
Type
reactant
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)NC(C)=O)C
Name
Quantity
114 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.75 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
14.2 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was triturated with hexane (3×150 mL) which
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×200 mL) which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The dry dichloromethane was concentrated
CUSTOM
Type
CUSTOM
Details
to yield a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with a solution of ethyl acetate and hexane (1:1, 200 mL)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)N(C(C)=O)C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 68.6 mmol
AMOUNT: MASS 16.9 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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